molecular formula C21H22ClNO4S B12141296 (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide

Cat. No.: B12141296
M. Wt: 419.9 g/mol
InChI Key: FNSBXHQFZRNVEB-IZZDOVSWSA-N
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Description

This compound is an (E)-configured acrylamide derivative featuring:

  • A 4-chlorophenyl group at the β-position of the acrylamide backbone.
  • A 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 4-methoxybenzyl moiety as dual N-substituents. The sulfone group enhances polarity and metabolic stability, while the 4-methoxybenzyl group contributes to π-π stacking interactions in biological systems.

Properties

Molecular Formula

C21H22ClNO4S

Molecular Weight

419.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C21H22ClNO4S/c1-27-20-9-4-17(5-10-20)14-23(19-12-13-28(25,26)15-19)21(24)11-6-16-2-7-18(22)8-3-16/h2-11,19H,12-15H2,1H3/b11-6+

InChI Key

FNSBXHQFZRNVEB-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is a complex organic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a candidate for further investigation in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a prop-2-enamide backbone, a tetrahydrothiophene moiety, and a chlorophenyl substituent. Its molecular formula is C20H20ClN2O3SC_{20}H_{20}ClN_{2}O_{3}S with a molecular weight of approximately 417.9 g/mol. The presence of chlorine and methoxy groups may enhance its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H20ClN2O3S
Molecular Weight417.9 g/mol
StructureProp-2-enamide backbone
Key Functional GroupsChlorophenyl, Methoxy

Research into the biological activity of (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide suggests several potential mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains, indicating that this compound may possess similar properties.
  • Anti-inflammatory Effects : The presence of the tetrahydrothiophene moiety suggests potential anti-inflammatory activity, which is common among compounds with similar structural features.
  • Enzyme Inhibition : The compound may interact with specific enzymes, such as lipoxygenases, which are involved in inflammatory processes and other physiological responses .

Study 1: Lipoxygenase Inhibition

A study focusing on related compounds indicated that certain derivatives effectively inhibited lipoxygenases, which play a critical role in inflammation and cancer progression. The findings suggest that (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide could exhibit similar inhibitory effects due to its structural similarity to known lipoxygenase inhibitors .

Study 2: Antimicrobial Activity

A comparative analysis of structurally related compounds showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide might also be effective in combating bacterial infections.

Potential Applications

Given its structural characteristics and preliminary findings on biological activity, potential applications for (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide include:

  • Pharmaceutical Development : As a candidate for new antimicrobial or anti-inflammatory drugs.
  • Research Tool : For studying the mechanisms of action in inflammatory diseases or microbial resistance.

Comparison with Similar Compounds

Substituent Variations on the Acrylamide Backbone

The target compound’s structural analogs differ primarily in substituent groups, which modulate physicochemical and pharmacological properties. Key examples include:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences
(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide 4-Chlorophenyl, 1,1-dioxidotetrahydrothiophen-3-yl, 4-methoxybenzyl C₂₀H₁₉ClN₂O₄S* ~424.9* Reference compound with balanced lipophilicity (4-methoxybenzyl) and polarity (sulfone).
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide Phenyl, 4-chlorobenzyl C₂₀H₁₉ClN₂O₃S 402.9 Replaces 4-methoxybenzyl with 4-chlorobenzyl, reducing electron-donating effects.
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 2-Chloro-6-fluorobenzyloxy, dimethylaminopropyl C₂₁H₂₄ClFN₂O₂ 390.9 Flexible dimethylaminopropyl chain increases basicity; chloro-fluoro substitution enhances halogen bonding.
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide 4-Methylphenyl, 4-fluorophenyl-furan C₂₅H₂₄FNO₄S 453.5 Bulky furan substituent reduces solubility; fluorine improves metabolic stability.
(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide Thiazol, cyano, 4-methylphenyl C₂₀H₁₄ClN₃OS 379.9 Thiazol and cyano groups introduce rigidity and electron-withdrawing effects.

*Note: Molecular formula and weight inferred from structural analysis due to lack of explicit data in evidence.

Impact of Substituents on Key Properties

Sulfone Group (1,1-dioxidotetrahydrothiophen-3-yl): Present in the target compound and , this group improves aqueous solubility and resistance to oxidative metabolism compared to non-sulfonated analogs .

Aromatic Substituents:

  • The 4-methoxybenzyl group in the target compound provides moderate lipophilicity and hydrogen-bonding capacity via the methoxy oxygen.
  • Analogs with 4-chlorobenzyl (e.g., ) or 4-methylphenyl (e.g., ) exhibit higher lipophilicity but reduced polarity.

Halogenation Patterns:

  • The 4-chlorophenyl group in the target compound balances steric bulk and electron-withdrawing effects.
  • Fluorine substitution (e.g., ) enhances metabolic stability and bioavailability due to its small size and high electronegativity.

Flexible chains (e.g., dimethylaminopropyl in ) may enhance membrane permeability but reduce binding specificity.

Preparation Methods

Knoevenagel Condensation

4-Chlorobenzaldehyde undergoes condensation with malonic acid in pyridine at 80–100°C for 6–8 hours to yield (2E)-3-(4-chlorophenyl)acrylic acid. Subsequent treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane generates the acyl chloride.

Reaction Conditions:

ParameterValue
SolventDichloromethane
Temperature0°C → 25°C (gradual)
SOCl₂ Equivalents1.2
Yield82–87%

Synthesis of Intermediate B: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Methoxybenzyl)amine

Tetrahydrothiophene Sulfonation

Tetrahydrothiophene-3-amine reacts with hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 12 hours to form 1,1-dioxidotetrahydrothiophen-3-amine. Excess H₂O₂ ensures complete sulfone formation.

Reductive Amination

The sulfonated amine undergoes reductive amination with 4-methoxybenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol:

Optimized Parameters:

ParameterValue
Molar Ratio1:1.05 (amine:aldehyde)
pH6.5 (acetic acid buffer)
Reaction Time24 hours
Yield73%

Amide Bond Formation: Coupling Intermediates A and B

Schotten-Baumann Reaction

Intermediate A reacts with Intermediate B in a biphasic system (water/dichloromethane) using NaHCO₃ as a base. The (E)-configuration is preserved by maintaining pH > 8 and temperatures below 30°C.

Critical Variables:

VariableImpact on Yield
Base StrengthNaHCO₃ > NaOH (prevents hydrolysis)
Solvent PolarityDichloromethane optimal for acyl chloride stability
Stirring Rate≥600 rpm ensures phase mixing

Catalytic Coupling with DIPEA

Alternative industrial protocols employ N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) to accelerate amidation. This method achieves 89% yield at 40°C within 4 hours.

Stereochemical Control and Byproduct Mitigation

The (E)-configuration of the prop-2-enamide is maintained through:

  • Low-Temperature Reactions : Minimizes thermal isomerization.

  • Radical Inhibitors : Addition of 0.1% hydroquinone suppresses radical-mediated cis-trans interconversion.

  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes <5% (Z)-isomer contaminants.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for Intermediate A synthesis, enhancing safety and yield:

MetricBatch ProcessFlow Process
Reaction Time6 hours22 minutes
Space-Time Yield0.8 kg·L⁻¹·h⁻¹4.2 kg·L⁻¹·h⁻¹
Purity95%99%

Solvent Recovery Systems

Closed-loop distillation recovers >98% dichloromethane, reducing production costs by 40% compared to traditional methods.

Analytical Characterization

Final product verification requires:

  • ¹H NMR : δ 7.25–7.45 (m, 4H, Ar-H), 6.85–7.10 (m, 4H, Ar-H), 5.45 (d, J=15.6 Hz, 1H, CH=), 3.80 (s, 3H, OCH₃).

  • HPLC : Retention time 12.7 min (C18 column, 70:30 MeOH/H₂O).

  • Mass Spec : [M+H]⁺ m/z=433.1 (calculated 433.09) .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide?

  • Methodology :

  • Step 1 : Condensation of 4-chlorocinnamic acid derivatives with appropriate amines (e.g., tetrahydrothiophene sulfone and 4-methoxybenzylamine) under reflux in anhydrous solvents (e.g., THF or DCM) .
  • Step 2 : Optimize reaction conditions (temperature: 60–80°C, catalyst: DMAP or EDC/HOBt) to enhance yield and purity .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
  • Challenges : Competing side reactions (e.g., isomerization of the E-configuration) require strict control of reaction time and temperature .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm E-configuration (J = 15–16 Hz for trans-coupled protons) and substituent positions .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~450–470) .
  • X-ray Crystallography : Resolve 3D structure if single crystals are obtainable (requires slow evaporation in DMSO/water) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Approach :

  • Solubility : Screen solvents (DMSO for stock solutions; PBS or ethanol for biological assays) using UV-Vis spectroscopy to detect aggregation .
  • Stability : Conduct accelerated degradation studies (pH 3–9 buffers, 37°C) and monitor via HPLC over 48 hours .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological target interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors .
  • MD Simulations (GROMACS/AMBER) : Simulate ligand-protein complexes (50–100 ns) to assess binding stability and hydrogen-bonding networks .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., chlorophenyl for hydrophobic interactions) using MOE or Discovery Studio .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Protocol :

  • Modify Substituents : Synthesize analogs with varied groups (e.g., replace 4-methoxybenzyl with fluorobenzyl) to test effects on potency .
  • In Vitro Assays : Screen analogs against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .
  • Data Analysis : Use IC50/EC50 values and molecular descriptors (logP, polar surface area) to build QSAR models .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Strategies :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Replicate Studies : Cross-validate results in independent labs with standardized protocols (e.g., CLIA-certified assays) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Workflow :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • In Vivo Toxicity : Administer in zebrafish or rodent models (acute dose: 10–100 mg/kg) to monitor organ histopathology .

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